molecular formula C15H20O2 B3060748 3-(1-Phenylcyclohexyl)propanoic acid CAS No. 7598-04-1

3-(1-Phenylcyclohexyl)propanoic acid

Cat. No. B3060748
CAS RN: 7598-04-1
M. Wt: 232.32 g/mol
InChI Key: VEXWNPRZTYRANF-UHFFFAOYSA-N
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Description

3-(1-Phenylcyclohexyl)propanoic acid is a chemical compound with the molecular formula C15H20O2 . It has a molecular weight of 232.32 .


Molecular Structure Analysis

The molecular structure of 3-(1-Phenylcyclohexyl)propanoic acid contains a total of 38 bonds. This includes 18 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 aliphatic carboxylic acid, and 1 hydroxyl group .

Scientific Research Applications

Chemical Synthesis

“3-(1-Phenylcyclohexyl)propanoic acid” is used in chemical synthesis. It is a white to yellow solid with a molecular weight of 232.32 . It is used in various chemical reactions due to its unique structure and properties .

Ethylenation of Aldehydes

This compound plays a significant role in the ethylenation of aldehydes to 3-propanal, propanol, and propanoic acid derivatives . This process involves a Knoevenagel condensation, olefin reduction, decarboxylation, carboxylic acid reduction, and an alcohol oxidation .

Synthesis of Natural Products

Aryl-3-propanaldehydes, which can be synthesized from “3-(1-Phenylcyclohexyl)propanoic acid”, have been used in the synthesis of natural products . This makes it a valuable compound in the field of organic chemistry .

Synthesis of Chiral Tetrahydroquinolines

Chiral tetrahydroquinolines, which have important applications in medicinal chemistry, can also be synthesized from aryl-3-propanaldehydes . This highlights the importance of “3-(1-Phenylcyclohexyl)propanoic acid” in the synthesis of complex organic molecules .

Development of Chemosensors

Aryl-3-propanaldehydes, derived from “3-(1-Phenylcyclohexyl)propanoic acid”, have been used in the development of chemosensors . These chemosensors have a wide range of applications, including environmental monitoring and medical diagnostics .

Use in Perfume Industry

The perfume industry also benefits from the use of aryl-3-propanaldehydes, which can be synthesized from "3-(1-Phenylcyclohexyl)propanoic acid" . These compounds contribute to the creation of a variety of fragrances .

properties

IUPAC Name

3-(1-phenylcyclohexyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O2/c16-14(17)9-12-15(10-5-2-6-11-15)13-7-3-1-4-8-13/h1,3-4,7-8H,2,5-6,9-12H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEXWNPRZTYRANF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CCC(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90322182
Record name 3-(1-phenylcyclohexyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90322182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-Phenylcyclohexyl)propanoic acid

CAS RN

7598-04-1
Record name NSC400644
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400644
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(1-phenylcyclohexyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90322182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 3-(2-oxo-1-phenylcyclohexyl)propanoic acid (1 g, 4.06 mmol), potassium hydroxide (0.770 g, 13.72 mmol), hydrazine monohydrate (0.348 mL, 6.09 mmol), and ethylene glycol (5 mL) was heated to 130° C. for 1.5 h. The condenser was removed and the mixture was heated to 200° C. for 30 min. The reaction mixture was then heated under reflux with a reflux condenser for additional 1.5 h. The reaction mixture was cooled to room temperature and diluted with 1N HCl to a total reaction volume of 25 mL. The precipitated product was collected by filtration, washed several times with water, and dried in vacuo to obtain 3-(1-phenylcyclohexyl) propanoic acid as a white solid (Int. 2, 923 mg, 93% yield). HPLC: tR=3.7 min, Chromolith SpeedRod 4.6×50 mm, 4 min gradient, Detection Wave length 220 nm, Starting solvent: 10% aq. MeOH-0.2% H3PO4; Final solvent: 90% aq. MeOH-0.2% H3PO4. LC/MS: m/e 215.19 (M+H-H2O)+.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.77 g
Type
reactant
Reaction Step One
Quantity
0.348 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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